4-Bromo-5-methylpyridin-2(1H)-one - 1227578-85-9

4-Bromo-5-methylpyridin-2(1H)-one

Catalog Number: EVT-3095696
CAS Number: 1227578-85-9
Molecular Formula: C6H6BrNO
Molecular Weight: 188.024
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Nucleophilic Aromatic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of diverse substituents at the 4-position. []
  • Metal-catalyzed Cross-coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings, can be employed to form carbon-carbon bonds, enabling the construction of more complex molecules with tailored properties. [, ]
Physical and Chemical Properties Analysis
  • Polarity: The presence of the bromine atom and carbonyl group contributes to its polar nature. []
  • Solubility: It is likely soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while its solubility in water is expected to be lower due to the hydrophobic aromatic ring. []
Applications
  • Pharmaceuticals: While no specific examples are provided for this compound, similar brominated pyridinones have been incorporated into molecules with potential therapeutic applications, such as antivirals and anticancer agents. [, ]

4-(4-Bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-one

  • Compound Description: This compound belongs to a class of ATP-noncompetitive mitogen-activated protein kinase kinase (MEK) 1,2 inhibitors. [] It exhibits strong cellular potency and favorable pharmacokinetic properties. Research indicates that this compound can inhibit ERK phosphorylation in HT-29 tumors in mouse xenograft studies. []

7-Bromo-5-(2-pyridyl)-3H-1,4-benzodiazepine-2(1H)-one (Bromazepam)

  • Compound Description: Bromazepam is classified as a minor tranquilizer. [] Clinical studies have explored its application in treating various psychoneuroses, particularly obsessive-compulsive symptoms. []

4-Bromo-2-[(5-methylpyridin-2-ylimino)methyl]phenol

  • Compound Description: This compound is characterized by its trans configuration about the central C=N double bond and an almost planar molecular structure. [] Intramolecular O—H⋯N hydrogen bonding influences its conformation. []

3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one (L-696,229)

  • Compound Description: L-696,229 is a potent and selective HIV-1 reverse transcriptase inhibitor. [, ] This 2-pyridinone derivative exhibited significant antiviral activity in cell culture against HIV-1 strain IIIB. [] Metabolic studies in rats and humans revealed its rapid and complete metabolism, primarily through oxidation at the 5-ethyl group, aromatic hydroxylation of the benzoxazole group, and subsequent sulfate conjugation. [, ]

4-Hydroxy-6-methylpyridin-2(1H)-one

  • Compound Description: This compound serves as a versatile precursor in synthesizing various pyridin-2(1H)-one derivatives. [] It is prepared from dehydroacetic acid and can be condensed with aldehydes to generate new compounds with potential phytotoxic activity. [] The crystal structure reveals that this compound forms zigzag arrays along the [] direction through N—H⋯O and O—H⋯O hydrogen bonds, resulting in a layered structure. []

3,3′-Benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) Derivatives

  • Compound Description: This group of compounds has been synthesized via multi-component reactions. [, ] These reactions use an aldehyde, an aniline or ammonium acetate, and 6-methyl-4-hydroxypyran-2-one, often catalyzed by l-proline or conducted in an ionic liquid. [, ]

3,4-Dihydropyrimidin-2(1H)-one-phosphonates

  • Compound Description: These compounds are synthesized using a microwave-assisted Biginelli reaction involving a β-ketophosphonate, an aldehyde, and a urea derivative. []

4-Hydroxyquinolin-2(1H)-one Derivatives

  • Compound Description: A copper(I)-catalyzed reaction between 2-alkynylaniline and CO2, utilizing DBU as a base, can synthesize these derivatives. [] This reaction exhibits versatility, accommodating substrates containing nitro, bromo, cyano, and methoxycarbonyl groups. []

5-Carbethoxy-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one and 5-Carbethoxy-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione

  • Compound Description: These compounds were synthesized using a solid-phase, catalyst-free Biginelli reaction under microwave irradiation. [] Structural confirmation was achieved using various spectroscopic techniques, including single-crystal X-ray diffraction. []

3-Bromo-4-tosyloxyquinolin-2(1H)-one and 3-Bromo-4-trifloxyquinolin-2(1H)-one

  • Compound Description: These compounds serve as valuable intermediates in synthesizing 3,4-disubstituted quinolin-2(1H)-ones. [, ] Palladium-catalyzed cross-coupling reactions with arylboronic acids allow for the introduction of various aryl groups at the 3-position of the quinolinone scaffold. [, ]

8-Nitroquinolin-2(1H)-one Derivatives

  • Compound Description: Modifications at the 3-position of the 8-nitroquinolin-2(1H)-one scaffold, particularly the introduction of a para-carboxyphenyl group, led to the identification of compound 21. [] Compound 21 exhibited selective antitrypanosomal activity with a micromolar IC50 value and low cytotoxicity against human cells. [] Unlike other compounds in the series, compound 21 was inactive against L. infantum and was not efficiently bioactivated by T. brucei brucei type I nitroreductase, suggesting a different mechanism of action. []

N-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-N′-(3′-trifluoromethylphenyl)urea (NS3623)

  • Compound Description: NS3623 functions as an activator of the human ether-a-go-go-related gene (HERG1) potassium channel. [] It influences the voltage-dependent release from inactivation, resulting in a rightward shift in the half-inactivation voltage. [] Additionally, NS3623 affects the inactivation time constant, slowing the onset of inactivation in macroscopic HERG1 currents. [] It also interacts with mutated HERG1 channels, exhibiting a dual mode of action as both an activator and an inhibitor. [] Studies in guinea pig papillary muscle demonstrated its ability to shorten action potential durations. []

2-Acetyl-9-bromo-2-azatricyclo[6.2.2.01,5]dodeca-4,6,9,11-tetraen-3-one

  • Compound Description: This compound is a key intermediate in a synthetic photochemistry study involving a high-pressure cycloaddition reaction and subsequent thermolysis. [] It undergoes a photorearrangement to yield 9-methylenebarbaralane and 5-methylenetricyclo[4.3.0.02,9]nonadiene derivatives, with the product distribution influenced by the bromine substituent. []

1-(β-D-Arabinofuranosyl)-5-bromo-N4-substituted cytosine and 1-(β-D-Arabinofuranosyl)-5-bromo-4-methoxypyrimidin-2(1H)-one Derivatives

  • Compound Description: These nucleoside derivatives are synthesized via selective oxyfunctionalization of 4-thionucleosides using 3,3-dimethyldioxirane. [] They have demonstrated cytotoxic and antiviral activities against parainfluenza 1 (Sendai virus). []

Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds

  • Compound Description: These compounds represent a class of chemically stable and orally active inhibitors of the MDM2-p53 interaction. [] Developed through scaffold modification based on Wang's MDM2-p53 inhibitors, these compounds overcome the epimerization issue associated with the initial spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one scaffold. [] Their complex fused ring system effectively disrupts the protein-protein interaction between MDM2 and TP53, exhibiting high selectivity and in vivo efficacy in an SJSA-1 xenograft model. []

6-Bromo-4-methylquinolin-2(1H)-one

  • Compound Description: This compound is a key intermediate in the synthesis of 6-bromo-2-chloro-4-methylquinoline, a compound investigated for infectious diseases. [] Its synthesis involves a Knorr reaction, where the optimization of reaction conditions is crucial to avoid the formation of unwanted crotonate byproducts. []

7-Hydroxyquinolin-2(1H)-one

  • Compound Description: This compound is a key intermediate in synthesizing brexpiprazole, an antipsychotic drug. [] Traditional syntheses have limitations, such as harsh reaction conditions and low yields. [] An innovative approach utilizes DDQ-mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone to afford 7-hydroxyquinolin-2(1H)-one more efficiently. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a potent, orally bioavailable, and selective small-molecule inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2). [] It targets the RAS/RAF/MEK/ERK signaling cascade, which is frequently activated in cancer. [] GDC-0994's ability to inhibit ERK kinase activity makes it a potential therapeutic agent for cancers with dysregulated ERK signaling. []
  • Compound Description: These are two acetato-bridged dinuclear copper(II) complexes synthesized with the ligands 4-bromo-2-((4-methylpyridin-2-ylimino)methyl)phenol or 4-bromo-2-((6-methylpyridin-2-ylimino)methyl)phenol. [] Characterized by various techniques like FTIR, ESR, and elemental analysis, these complexes exhibit antiferromagnetic interactions at room temperature. []

5-(2-Aminothiazol-4-yl)-3,4-dihydro-4-phenylpyrimidin-2(1H)-ones (ATDPP)

  • Compound Description: These hybrid molecules demonstrate antimicrobial and antifungal properties against a range of microorganisms, including S. aureus, P. aurogenosa, K. pneumonae, and C. albicans. [] The synthesis involves a cyclocondensation reaction between 5-(2-bromoacetyl)-3,4-dihydro-4-phenylpyrimidine-2(1H)-ones (BADPP) and thiourea. []

3,4-Dioxygenated 5-Hydroxy-4-aryl-quinolin-2(1H)-one Alkaloids

  • Compound Description: These alkaloids represent a growing family of natural products isolated from various Aspergillus and Penicillium fungal species. [] They exhibit a diverse range of biological activities and have been the subject of extensive research over the past two decades. []

4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones (DHP 1–9)

  • Compound Description: This series of compounds was designed, synthesized, and evaluated for antitumor activity against cancer stem cells. [] These compounds were found to inhibit colon cancer stem cells, with some exhibiting potent anti-proliferative effects and cell cycle arrest at the G2 phase. []

4-Hydroxy-1-phenylquinolin-2(1H)-one

  • Compound Description: This compound serves as a valuable building block in synthesizing pyrimidoquinolines and 2H-pyrano[3,2-c]quinolines under microwave irradiation. [] Its versatility in Biginelli condensations and other one-pot synthetic protocols makes it a valuable synthon in organic chemistry. []

(5Z)-4-Bromo-5-(bromomethylene)-2(5H)-[2-14C]furanone

  • Compound Description: This potent quorum sensing inhibitor was synthesized in five steps, starting from bromo[1-14C]acetic acid. [] Its preparation highlights the use of microwave heating to expedite specific reaction steps, like condensation and decarboxylation. []

3-[(Pyridylmethyl)amino]- and 3-[(Phenylmethyl)amino]-2-pyridinone Derivatives

  • Compound Description: These derivatives were synthesized and evaluated as potential non-nucleoside inhibitors of HIV-1 reverse transcriptase. [] The study identified that compounds with a 2'-methoxy group and 4'- and/or 5'-aliphatic substituents on the pyridyl and phenyl rings showed increased potency. []

4-(Trihalomethyl)pyrimidin-2(1H)-ones

  • Compound Description: These compounds can undergo selective N- or O-alkylation using 5-bromo enones/enaminones as alkylating agents. [] The selectivity is controlled by the substituent at the 6-position of the pyrimidine ring. []

4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-ones (TIBO)

  • Compound Description: TIBO derivatives, particularly those with 5-mono-methyl or 7-mono-methyl substitutions, exhibit significant inhibitory activity against HIV-1 replication in vitro. [, ] These compounds target the viral reverse transcriptase enzyme. [, ] Structure-activity relationship studies have explored various substitutions around the TIBO scaffold to optimize its antiviral potency. [, ]

3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones

  • Compound Description: These compounds are synthesized through a multistep process involving the cyclization of aryl ketone anilides with diethyl malonate, followed by a ring-opening reaction. [] They serve as valuable precursors for synthesizing various 3-substituted 4-hydroxy-1-phenylpyridin-2(1H)-one derivatives. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 is a potent and selective dual antagonist of adenosine A1 and A2A receptors. [] Preclinical studies have demonstrated its efficacy in ameliorating motor impairments, exhibiting neuroprotective effects, and enhancing cognitive function in animal models of Parkinson's disease. [] Its unique pharmacological profile makes it a promising therapeutic candidate for treating Parkinson's disease and other cognitive disorders. []

Quinoline-2(1H)-one and 1,2,4-Triazolo[4,3-a]quinoline Derivatives

  • Compound Description: This group of compounds was designed and synthesized to investigate their potential as anticonvulsant agents. [] The study found that incorporating a triazole ring, but not a triazolone ring, significantly enhanced anticonvulsant activity compared to the parent quinoline-2(1H)-one compounds. []

4-Cyclohexyl-1-ethyl-7-methylpyrido[2,3-d]pyrimidine-2-(1H)-one (YM-64227)

  • Compound Description: YM-64227 is a phosphodiesterase type 4 inhibitor, and its pharmacokinetics are significantly affected by the canine CYP1A2 1117C>T single nucleotide polymorphism (SNP). [] This SNP results in an inactive enzyme, leading to a substantial increase in the maximum plasma concentration and bioavailability of YM-64227 in dogs homozygous for the T allele. [] The study highlights the importance of considering genetic polymorphisms in drug metabolism when developing new drugs. []

3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803)

  • Compound Description: AM803 (GSK2190915) is a potent, orally active, once-daily inhibitor of 5-lipoxygenase-activating protein (FLAP). [] It exhibits high potency in inhibiting LTB4 production in human blood and demonstrates an extended pharmacodynamic effect in a rodent model. [] AM803 has undergone phase 1 clinical trials and is currently in phase 2 trials for treating asthma. []

5-(Methoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

  • Compound Description: This compound can be synthesized efficiently using polyaniline salts and complexes as catalysts in the Biginelli reaction. [] The use of polyaniline catalysts offers several advantages, including easy preparation, handling, and reusability, making the process environmentally friendly. []

3-Amino-4-hydroxyquinolin-2(1H)-one Derivatives (Aminocarbostyrils)

  • Compound Description: Aminocarbostyrils are synthesized by reacting methyl isocyanoacetate with isatoic anhydrides in the presence of DBU, followed by hydrolysis. [] These compounds exhibit antiallergic properties and can be further derivatized through alkylation or acylation reactions. []

(Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8)

  • Compound Description: BF8 is a compound that restores the antibiotic susceptibility of persister cells in Pseudomonas aeruginosa PAO1 without inhibiting bacterial growth. [] While BF8 is known to inhibit quorum sensing in Gram-negative bacteria, its mechanism for reversing antibiotic tolerance in P. aeruginosa PAO1 appears to involve other targets. []

4-Substituted Pyrimidin-2(1H)-one Nucleosides

  • Compound Description: These nucleosides can be efficiently synthesized from uracil nucleosides through a one-pot method involving 1-methylimidazole and phosphoryl chloride. [] This approach allows for the introduction of various substituents at the 4-position of the pyrimidine ring under mild conditions. []

4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one (YM976)

  • Compound Description: YM976 is a novel phosphodiesterase type 4 (PDE4) inhibitor with minimal emetogenic activity, making it a potential therapeutic agent for inflammatory diseases. [] Unlike other PDE4 inhibitors like rolipram, YM976 exhibits a good separation of anti-inflammatory activity from emesis, as demonstrated in animal models of inflammation. []

1-Hydroxyquinoxalin-2(1H)-one 4-N-Oxides

  • Compound Description: These compounds are synthesized by reacting benzofuroxan derivatives with benzoylacetonitrile in the presence of ethanolic ammonia, followed by treatment with ethanolic sodium ethoxide. [] The reaction proceeds through a 2-cyano-3-phenylquinoxaline 1,4-di-N-oxide intermediate. []

Pyrimidino[4,5-b][1,5]benzodiazepin-2-ones and Pyrimidino[1,6-a]benzimidazol-1-ones

  • Compound Description: These compounds are prepared from 4-ethoxycarbonylamino-1H-1,5-benzodiazepine-3-carbonitrile through a series of reactions involving aliphatic or aromatic primary amines. [] The reaction pathway involves the formation of 4-(2-aminoanilino)pyrimidin-2(1H)-one-5-carbonitriles as intermediates, which undergo intramolecular cyclization or ring closure depending on the reaction conditions. []
  • Compound Description: This series of pyridinone analogs was synthesized and evaluated for their anti-HIV inhibitory activity. [] Several compounds showed potent inhibition of HIV-1 reverse transcriptase, with some demonstrating activity against both wild-type and drug-resistant HIV strains. [] The study emphasizes the importance of exploring structural modifications at the C-5 position of the pyridinone ring to optimize anti-HIV activity. []

Properties

CAS Number

1227578-85-9

Product Name

4-Bromo-5-methylpyridin-2(1H)-one

IUPAC Name

4-bromo-5-methyl-1H-pyridin-2-one

Molecular Formula

C6H6BrNO

Molecular Weight

188.024

InChI

InChI=1S/C6H6BrNO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9)

InChI Key

UDZAXCAFAWNUAN-UHFFFAOYSA-N

SMILES

CC1=CNC(=O)C=C1Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.